molecular formula C10H15BrN2O2 B13755588 ethyl5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate

ethyl5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B13755588
M. Wt: 275.14 g/mol
InChI Key: VQVXCKCQFJEROB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H15BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at C5 serves as a key site for transition-metal-catalyzed cross-couplings, enabling aryl/heteroaryl bond formation.

Reaction TypeConditionsProducts/ApplicationsKey Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl pyrazole derivatives High regioselectivity at C5; tert-butyl group enhances steric protection of N1 .
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-Amino-substituted pyrazolesRequires elevated temperatures (110°C) due to electron-withdrawing ester group.

Mechanistic Notes :

  • The bromine’s electrophilicity facilitates oxidative addition with palladium catalysts .

  • Steric hindrance from the tert-butyl group minimizes undesired side reactions at N1 .

Nucleophilic Substitutions

The ester group at C3 undergoes hydrolysis and transesterification, while the bromine at C5 can be displaced under specific conditions.

Ester Hydrolysis

ConditionsProductsYield
NaOH (10%), ethanol, RT5-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid 85–90%
LiOH, THF/H₂O, 50°CSame product, faster kinetics 92%

Applications : The carboxylic acid intermediate is pivotal for synthesizing carbamate derivatives (e.g., tert-butyl (5-bromo-1H-pyrazol-3-yl)carbamate) via Curtius-type reactions .

Bromine Displacement

NucleophileConditionsProducts
NaN₃, DMF, 100°C5-Azido-pyrazole derivativeUsed in click chemistry
CuCN, DMF, 120°C5-Cyano-pyrazole derivativePrecursor for agrochemicals

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to the C4 position, though reactivity is moderated by the tert-butyl group.

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CC4-nitro derivative (minor product)
SulfonationClSO₃H, CH₂Cl₂, −10°CLow conversion due to steric bulk

Structural Insight : Crystallographic data (e.g., bond angles and torsional flexibility ) suggest that the tert-butyl group creates a steric shield, reducing ring reactivity toward bulky electrophiles.

Ester to Amide Conversion

ReagentConditionsProducts
NH₃ (g), MeOH, 60°C5-Bromo-1-tert-butyl-1H-pyrazole-3-carboxamidePharmacologically active intermediate
RNH₂, EDCl, HOBt, DMFN-substituted amidesUsed in drug discovery

Ring-Opening and Rearrangements

Under strongly basic conditions (e.g., LDA, THF, −78°C), the pyrazole ring can undergo cleavage, though this is less common due to the stabilizing tert-butyl group.

Key Structural and Reaction Insights

  • Steric Effects : The tert-butyl group at N1 significantly influences reaction pathways by:

    • Shielding the pyrazole nitrogen from electrophilic attack .

    • Enhancing solubility in nonpolar solvents, facilitating homogeneous reaction conditions.

  • Electronic Effects : The electron-withdrawing ester group at C3 deactivates the ring, directing substitutions to C5 (bromine site) or C4 .

Scientific Research Applications

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and binding properties.

    5-Bromo-1-tert-butyl-1H-pyrazole: Lacks the ester group, which can influence its solubility and reactivity.

    1-tert-Butyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, affecting its potential for substitution reactions.

Uniqueness

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which provide versatility in chemical reactions and potential applications. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.

Biological Activity

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a bromine atom and a tert-butyl group, along with an ethyl ester functional group. Its molecular formula is C10H12BrN3O2C_{10}H_{12}BrN_3O_2 with a molecular weight of approximately 276.12 g/mol. The unique structure contributes to its reactivity and biological properties, making it valuable in various fields.

The biological activity of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate primarily involves its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor, binding to the active sites of target enzymes and modulating their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

  • Anti-inflammatory Effects : Ethyl 5-bromo-1-tert-butyl-1H-pyrazole derivatives have shown significant anti-inflammatory properties, comparable to established anti-inflammatory agents like indomethacin .
  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial effects against various bacterial strains and fungi, indicating potential applications in treating infections .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell growth through modulation of specific cellular signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the efficacy of ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate in different biological contexts:

StudyFindings
Bandgar et al.Synthesized pyrazole derivatives showed anti-inflammatory activity in carrageenan-induced edema models .
Burguete et al.Evaluated pyrazole derivatives for anti-tubercular activity, demonstrating effectiveness against Mycobacterium tuberculosis .
Recent InvestigationsDerivatives exhibited selectivity as cathepsin inhibitors, showing potential in treating diseases related to proteolytic enzyme activity.

Applications in Drug Development

Due to its promising biological activities, ethyl 5-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate is being explored for several applications:

  • Medicinal Chemistry : As a pharmacophore, it serves as a lead compound in drug discovery aimed at developing new therapeutic agents for inflammation, cancer, and infectious diseases.
  • Agricultural Chemistry : The compound is also investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

ethyl 5-bromo-1-tert-butylpyrazole-3-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3

InChI Key

VQVXCKCQFJEROB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C(C)(C)C

Origin of Product

United States

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